1,1'-(Tridecane-1,13-diyl)dipyrene
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Overview
Description
1,1’-(Tridecane-1,13-diyl)dipyrene is a chemical compound with the molecular formula C45H44. It consists of two pyrene units connected by a tridecane chain. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Tridecane-1,13-diyl)dipyrene typically involves the coupling of pyrene units with a tridecane chain. One common method is the Reformatsky reaction, which involves the reaction of a haloacetic ester with a semi-aldehyde ester, followed by dehydration, hydrogenation, and hydrolysis .
Industrial Production Methods
Industrial production methods for 1,1’-(Tridecane-1,13-diyl)dipyrene are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Tridecane-1,13-diyl)dipyrene can undergo various chemical reactions, including:
Oxidation: The pyrene units can be oxidized to form quinones.
Reduction: Reduction reactions can convert the pyrene units to dihydropyrene.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Pyrenequinones
Reduction: Dihydropyrene derivatives
Substitution: Bromopyrene, nitropyrene, etc.
Scientific Research Applications
1,1’-(Tridecane-1,13-diyl)dipyrene has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of biological membranes due to its hydrophobic nature.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 1,1’-(Tridecane-1,13-diyl)dipyrene is primarily based on its fluorescence properties. The compound absorbs light at specific wavelengths and emits light at longer wavelengths, making it useful in imaging and sensing applications. The molecular targets and pathways involved depend on the specific application, such as binding to biological membranes or interacting with electronic materials.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,12-Dodecanediyl)dipyrene: Similar structure but with a shorter dodecane chain.
9,10-Di(pyren-1-yl)anthracene: Contains anthracene instead of a tridecane chain.
1,1’-(2,6-Di-tert-butylanthracene-9,10-diyl)dipyrene: Contains tert-butyl groups and anthracene.
Uniqueness
1,1’-(Tridecane-1,13-diyl)dipyrene is unique due to its longer tridecane chain, which can influence its hydrophobicity and flexibility. This makes it particularly useful in applications requiring specific interactions with hydrophobic environments or flexible molecular structures.
Properties
CAS No. |
61549-34-6 |
---|---|
Molecular Formula |
C45H44 |
Molecular Weight |
584.8 g/mol |
IUPAC Name |
1-(13-pyren-1-yltridecyl)pyrene |
InChI |
InChI=1S/C45H44/c1(2-4-6-8-10-14-32-20-22-38-26-24-34-16-12-18-36-28-30-40(32)44(38)42(34)36)3-5-7-9-11-15-33-21-23-39-27-25-35-17-13-19-37-29-31-41(33)45(39)43(35)37/h12-13,16-31H,1-11,14-15H2 |
InChI Key |
WDLMGQCQFXDRDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origin of Product |
United States |
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